molecular formula C14H20N2O3 B4658418 N-[2-(4-methoxyphenyl)ethyl]-N'-(propan-2-yl)ethanediamide CAS No. 5922-73-6

N-[2-(4-methoxyphenyl)ethyl]-N'-(propan-2-yl)ethanediamide

Cat. No.: B4658418
CAS No.: 5922-73-6
M. Wt: 264.32 g/mol
InChI Key: YZMKIQULUWOBPZ-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-N’-(propan-2-yl)ethanediamide is an organic compound with the molecular formula C13H20N2O2 This compound is characterized by the presence of a methoxyphenyl group and an ethanediamide backbone

Preparation Methods

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-N’-(propan-2-yl)ethanediamide typically involves the reaction of 4-methoxyphenethylamine with isopropylamine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-[2-(4-methoxyphenyl)ethyl]-N’-(propan-2-yl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-N’-(propan-2-yl)ethanediamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N’-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-[2-(4-methoxyphenyl)ethyl]-N’-(propan-2-yl)ethanediamide can be compared with other similar compounds, such as:

    N-[2-(4-methoxyphenyl)ethyl]acetamide: This compound has a similar structure but differs in the presence of an acetamide group instead of an ethanediamide group.

    Substituted methylenedioxyphenethylamines: These compounds share a phenethylamine backbone but have different substituents, leading to varied chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)16-14(18)13(17)15-9-8-11-4-6-12(19-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMKIQULUWOBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367030
Record name STK169216
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5922-73-6
Record name STK169216
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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